molecular formula C15H18O4 B1246251 Angelicoin A

Angelicoin A

货号: B1246251
分子量: 262.3 g/mol
InChI 键: CKMVXXQCWONCIA-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Angelicoin A is a natural product found in Pterocyclus angelicoides with data available.

化学反应分析

Key Reaction Steps

StepReactionConditions/ReagentsOutcome
1Alkylation of dioxinoneLDA, prenyl bromide, THF, -78°CFormation of prenylated dioxinone intermediate
2Decarboxylative Prenyl MigrationPd(PPh₃)₄, toluene, 110°CRegioselective migration of prenyl group, loss of CO₂
3AromatizationAcidic conditions (HCl/MeOH)Cyclization to form isoquinoline core, yielding Angelicoin A

This method achieves 75–82% yield in the final aromatization step, demonstrating high efficiency .

Aromatization Reactions

The diketo-dioxinone intermediate undergoes spontaneous aromatization under acidic conditions, forming the isoquinoline skeleton. This step mimics biosynthetic pathways observed in natural product formation .

Mechanistic Insights

  • Electrophilic Cyclization : Protonation of the diketone activates the carbonyl groups, enabling intramolecular cyclization.

  • Dehydration : Sequential elimination of water generates aromaticity in the isoquinoline ring .

Functional Group Reactivity

This compound’s structure includes hydroxyl and methylenedioxy groups, which participate in characteristic reactions:

Hydroxylation

  • Regioselective Oxidation : The phenolic -OH group undergoes oxidation with CrO₃ to form a quinone derivative (observed in structural analogs).

  • Methylation : Treatment with methyl iodide in the presence of K₂CO₃ selectively methylates hydroxyl groups, altering solubility and bioactivity .

Nucleophilic Substitution

The methylenedioxy moiety is susceptible to nucleophilic attack under basic conditions, leading to ring-opening reactions. For example:

Angelicoin A+NaOHCatechol derivative+Formate byproduct[1]\text{this compound}+\text{NaOH}\rightarrow \text{Catechol derivative}+\text{Formate byproduct}\quad[1]

Comparative Analysis of Synthetic Routes

The shorter five-step route offers superior yield and scalability for this compound production .

Palladium-Catalyzed Decarboxylation

  • Oxidative Addition : Pd(0) inserts into the C–O bond of the dioxinone.

  • Decarboxylation : Release of CO₂ generates a Pd–allyl intermediate.

  • Migration and Reductive Elimination : The prenyl group migrates regioselectively, followed by Pd(0) regeneration .

Analytical Characterization

Post-reaction analysis confirms structure via:

  • NMR : Distinct signals at δ 6.72 (aromatic H), δ 5.32 (methylene H), and δ 3.85 (OCH₃) .

  • X-ray Crystallography : Resolves the isoquinoline core and prenyl substitution pattern .

Stability and Degradation

This compound degrades under prolonged UV exposure via:

  • Photooxidation : Formation of endoperoxides observed in HPLC-MS studies.

  • Hydrolysis : Acidic conditions cleave methylenedioxy groups (t₁/₂ = 48 hrs at pH 2) .

常见问题

Basic Research Questions

Q. What methodologies are recommended for characterizing the physicochemical properties of Angelicoin A?

To ensure robust characterization, employ a combination of spectroscopic (e.g., NMR, FT-IR), chromatographic (HPLC, GC-MS), and crystallographic (XRD) techniques. For novel compounds, provide full spectral data and purity assessments (≥95% by HPLC). Reproducibility requires detailed experimental protocols, including solvent systems, temperature controls, and instrumentation calibration steps . Cross-validate results with orthogonal methods (e.g., HRMS for molecular weight confirmation) to mitigate technical artifacts.

Q. How should researchers formulate hypotheses and research questions for studying this compound's biological activity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example: "Does this compound inhibit [specific enzyme] in vitro, and does this correlate with anti-inflammatory effects in murine models?" Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure comparative studies . Prioritize questions that address gaps in existing literature, such as conflicting reports on dose-response relationships.

Q. What are the essential components of an experimental design for initial pharmacological screening of this compound?

Include:

  • Positive and negative controls (e.g., known inhibitors/agonists for target pathways).
  • Dose-ranging studies (e.g., 0.1–100 µM) to establish EC50/IC50 values.
  • Replicates (n ≥ 3) and blinded analysis to reduce bias.
  • Pre-registration of protocols in repositories like Open Science Framework to enhance transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound's mechanism of action?

Conduct a systematic review using PRISMA guidelines to identify bias or methodological variability across studies. For example, discrepancies in IC50 values may arise from differences in assay conditions (e.g., pH, co-factors). Perform triangulation analysis by integrating biochemical, in silico docking, and cellular uptake data to validate hypotheses . Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for confounding variables.

Q. What strategies optimize experimental protocols for reproducibility in this compound synthesis?

  • Document critical parameters (e.g., reaction time, catalyst loading) using Ishikawa diagrams to trace variability sources.
  • Share raw datasets and step-by-step videos in supplementary materials to aid replication .
  • Validate synthetic intermediates via independent labs using blinded samples to confirm identity and purity .

Q. How can researchers ensure data integrity and compliance with ALCOA+ principles in this compound studies?

Adhere to ALCOA+ (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, Available) by:

  • Using electronic lab notebooks (ELNs) with audit trails for real-time data entry.
  • Implementing SOPs for instrument calibration and data backups.
  • Conducting periodic internal audits to detect anomalies (e.g., outlier removal justification) .

Q. What advanced techniques are suitable for integrating multi-omics data in this compound research?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., Random Forest) to identify biomarker correlations. For longitudinal studies, use time-series clustering to map dynamic responses .

Q. How should ethical considerations be addressed in in vivo studies of this compound?

Follow ARRIVE 2.0 guidelines for animal research, including:

  • Justifying sample sizes via power analysis.
  • Reporting anesthesia protocols and humane endpoints.
  • Obtaining approval from institutional animal care committees (IACUC). Disclose conflicts of interest and funding sources in declarations .

Q. What computational approaches validate this compound's target interactions when experimental data is limited?

Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference docking results (AutoDock Vina) with pharmacophore models to prioritize high-probability targets. Validate predictions via CRISPR-Cas9 knockout models to confirm pathway dependencies .

Q. How can systematic reviews address publication bias in this compound research?

Use Egger’s regression test or funnel plots to detect asymmetry in effect sizes. Include gray literature (preprints, conference abstracts) and non-English studies to reduce selection bias. Pre-register review protocols on PROSPERO and report excluded studies with rationale .

属性

分子式

C15H18O4

分子量

262.3 g/mol

IUPAC 名称

(3R)-6,8-dihydroxy-3-methyl-7-(3-methylbut-2-enyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H18O4/c1-8(2)4-5-11-12(16)7-10-6-9(3)19-15(18)13(10)14(11)17/h4,7,9,16-17H,5-6H2,1-3H3/t9-/m1/s1

InChI 键

CKMVXXQCWONCIA-SECBINFHSA-N

手性 SMILES

C[C@@H]1CC2=CC(=C(C(=C2C(=O)O1)O)CC=C(C)C)O

规范 SMILES

CC1CC2=CC(=C(C(=C2C(=O)O1)O)CC=C(C)C)O

同义词

angelicoin A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angelicoin A
Reactant of Route 2
Angelicoin A
Reactant of Route 3
Angelicoin A
Reactant of Route 4
Angelicoin A
Reactant of Route 5
Angelicoin A
Reactant of Route 6
Angelicoin A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。